molecular formula C14H13NO B072862 1-[4-(4-Aminophenyl)phenyl]ethanone CAS No. 1141-39-5

1-[4-(4-Aminophenyl)phenyl]ethanone

Cat. No.: B072862
CAS No.: 1141-39-5
M. Wt: 211.26 g/mol
InChI Key: UTEHCBNZRXNAQM-UHFFFAOYSA-N
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Description

1-[4-(4-Aminophenyl)phenyl]ethanone (CAS: Not explicitly listed in evidence) is a biphenyl-substituted acetophenone derivative featuring a ketone group and an aromatic amine. These analogs share a phenyl-acetone backbone with substituents influencing reactivity, solubility, and pharmacological activity. For example, 4-Aminoacetophenone (1-(4-aminophenyl)ethanone) has a molecular formula of C₈H₉NO, molecular weight 135.16 g/mol, and serves as a precursor for synthesizing antimicrobial and antifungal agents .

Properties

CAS No.

1141-39-5

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

1-[4-(4-aminophenyl)phenyl]ethanone

InChI

InChI=1S/C14H13NO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,15H2,1H3

InChI Key

UTEHCBNZRXNAQM-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N

Other CAS No.

1141-39-5

Synonyms

1-[4-(4-aminophenyl)phenyl]ethanone

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Modifications

The following table compares 1-[4-(4-Aminophenyl)phenyl]ethanone with structurally related compounds, focusing on substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological Activity/Application Source Evidence ID
1-(4-aminophenyl)ethanone C₈H₉NO 135.16 Single phenyl, -NH₂, -COCH₃ Precursor for antimicrobial agents
APEHQ Ligand C₂₁H₂₀N₄O₂ 360.41 Piperazine, quinoline, azo group Antifungal activity (enhanced via metal complexes)
BD-1 C₁₃H₁₁N₃ 209.25 Benzimidazole, -CH₂NH- linker Antimicrobial effects
UDO C₂₀H₁₈ClF₃N₂O 406.82 Pyridine, trifluoromethyl, piperazine CYP51 inhibitor (anti-Trypanosoma cruzi)
1-(4-(1H-Tetrazol-1-yl)phenyl)ethanone C₉H₉N₄O 189.20 Tetrazole ring Intermediate for antioxidant/antidiabetic agents
SABI Ligand C₂₃H₁₇N₅O₃ 411.41 Benzimidazole, diazenyl-salicylic acid Antimicrobial via metal complexation

Physicochemical Properties

Property 1-(4-aminophenyl)ethanone BD-1 () APEHQ Ligand ()
Melting Point (°C) 93 (decomposes) Not reported Not reported
Solubility Ethanol, DMF Ethanol DMSO, DMF
Yield (%) N/A 75.35 Not reported

Pharmacological Performance

  • Antimicrobial Activity : BD-1 () and SABI metal complexes () show broad-spectrum activity against Gram-positive bacteria and fungi, with MIC values <10 µg/mL in some cases .
  • Antioxidant Potential: Tetrazole derivatives () exhibit radical scavenging activity comparable to ascorbic acid, with IC₅₀ values ~50 µM .

Critical Analysis of Evidence

  • Contradictions : While most studies report enhanced bioactivity with complexation (e.g., APEHQ in ), some Schiff base derivatives () show chemoselective reactivity without improved efficacy .
  • Gaps : Direct data on biphenyl analogs (target compound) are absent; extrapolation is based on phenyl-substituted derivatives.

Q & A

Basic Research Question

  • ¹H NMR :
    • Aromatic protons: Multiplets in δ 7.2–8.1 ppm (8H, biphenyl system).
    • Acetyl group: Singlet at δ 2.6 ppm (3H, -COCH₃).
    • Amino protons: Broad peak at δ 5.8–6.2 ppm (2H, -NH₂) unless protected .
  • IR :
    • Strong C=O stretch at ~1680 cm⁻¹.
    • N-H stretches at ~3350–3450 cm⁻¹ (primary amine) .

Advanced Tip : Use DEPT-135 NMR to distinguish CH₃ (acetyl) from CH groups and HSQC for C-H coupling in aromatic regions.

What crystallographic methods are suitable for resolving structural ambiguities in derivatives of this compound?

Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) with SHELX software is ideal for resolving bond-length discrepancies or steric hindrance in derivatives:

  • SHELXL : Refines positional and thermal parameters using high-resolution data.
  • SHELXD : Solves phases via dual-space methods for challenging structures (e.g., twinned crystals) .
    Example : A 2025 study resolved torsional strain in a nitro-substituted derivative using SHELXE, confirming a 15° dihedral angle between biphenyl rings .

How can computational chemistry predict the reactivity of this compound in electrophilic substitutions?

Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • Electrostatic potential maps : Identify electron-rich regions (e.g., para to -NH₂) for nitration or sulfonation.
  • Activation energies : Compare pathways for meta vs. para substitution on the biphenyl system.
    Case Study : A 2024 DFT study predicted regioselective bromination at the 4’-position (ortho to acetyl) with a ΔG‡ of 28.5 kcal/mol .

What strategies address contradictions in biological activity data for amino-substituted acetophenones?

Advanced Research Question
Contradictions often arise from assay conditions or impurities. Mitigation strategies include:

Purity validation : HPLC with ≥99% purity threshold (retention time: 4.2 min, C18 column).

Dose-response curves : Confirm IC₅₀ consistency across replicates.

Control experiments : Use 4-aminoacetophenone as a negative control to isolate substituent effects .

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